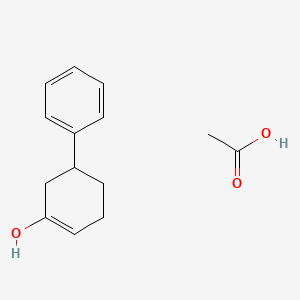
2,2,3,3-Tetramethoxycyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethoxycyclopentan-1-ol is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring substituted with four methoxy groups and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form the corresponding methoxy derivatives. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of 2,2,3,3-Tetramethoxycyclopentanone.
Reduction: Formation of 2,2,3,3-Tetramethoxycyclopentanol.
Substitution: Formation of halogenated derivatives or other substituted cyclopentanes.
科学的研究の応用
2,2,3,3-Tetramethoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,3,3-Tetramethoxycyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2,4,4-Tetramethoxycyclopentan-1-ol
- 2,2,3,3-Tetramethylcyclopentan-1-ol
- 2,2,3,3-Tetramethoxycyclohexan-1-ol
Uniqueness
2,2,3,3-Tetramethoxycyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring. The presence of four methoxy groups and a hydroxyl group provides distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
189628-48-6 |
|---|---|
分子式 |
C9H18O5 |
分子量 |
206.24 g/mol |
IUPAC名 |
2,2,3,3-tetramethoxycyclopentan-1-ol |
InChI |
InChI=1S/C9H18O5/c1-11-8(12-2)6-5-7(10)9(8,13-3)14-4/h7,10H,5-6H2,1-4H3 |
InChIキー |
GGMMXXSWXZOCFO-UHFFFAOYSA-N |
正規SMILES |
COC1(CCC(C1(OC)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
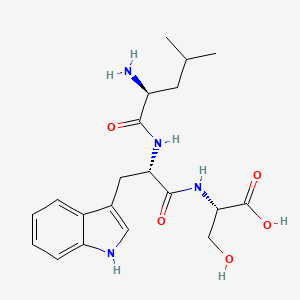
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
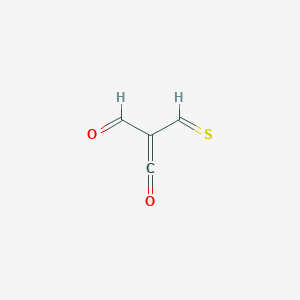
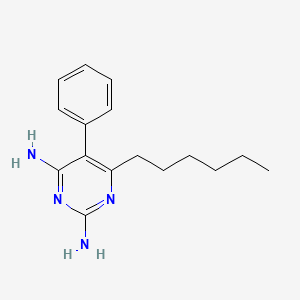
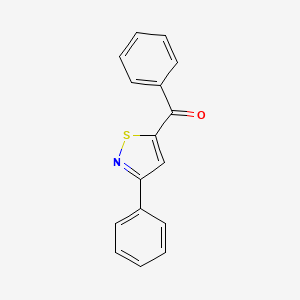

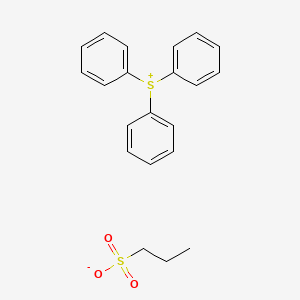
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
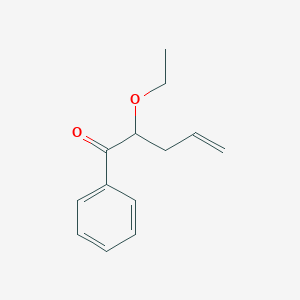
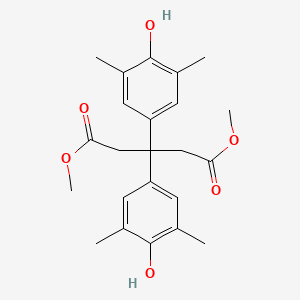
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
